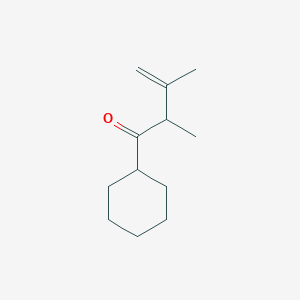
1-Cyclohexyl-2,3-dimethylbut-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is an organic compound with the molecular formula C14H24O It is characterized by a cyclohexyl group attached to a butenone structure, making it a unique compound in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2,3-dimethylbut-3-en-1-one under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the reaction, and the process is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides or amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2,3-dimethylbut-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
1-Cyclohexyl-2,3-dimethylbut-3-en-1-one can be compared with similar compounds such as:
1-Cyclohexyl-3,3-dimethylbutan-2-one: This compound has a similar structure but differs in the position of the double bond.
3,3-Dimethyl-1-butene: Another related compound, differing in the presence of the cyclohexyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
918403-17-5 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-cyclohexyl-2,3-dimethylbut-3-en-1-one |
InChI |
InChI=1S/C12H20O/c1-9(2)10(3)12(13)11-7-5-4-6-8-11/h10-11H,1,4-8H2,2-3H3 |
Clave InChI |
JRYBRAWHBUORCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)C)C(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
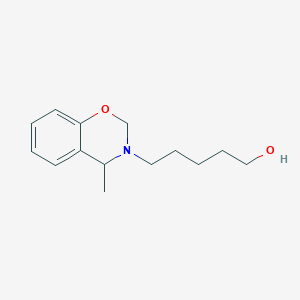
![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
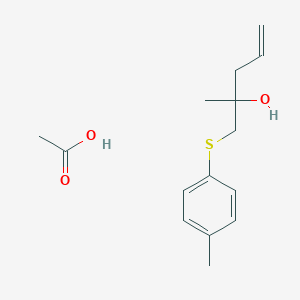
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

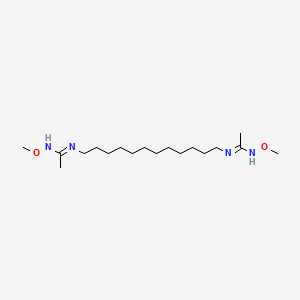
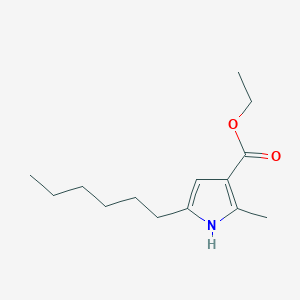
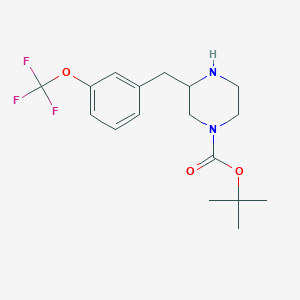
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
